Cisapride monohydrate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands (KBr pellet):
Properties
Key on ui mechanism of action |
Cisapride acts through the stimulation of the serotonin 5-HT4 receptors which increases acetylcholine release in the enteric nervous system (specifically the myenteric plexus). This results in increased tone and amplitude of gastric (especially antral) contractions, relaxation of the pyloric sphincter and the duodenal bulb, and increased peristalsis of the duodenum and jejunum resulting in accelerated gastric emptying and intestinal transit. Cisapride exerts its effect by increasing the release of acetylcholine from the postganglionic nerve endings of the myenteric plexus. This release of acetylcholine increases esophageal activity and increases esophageal sphincter tone, thereby improving esophageal clearance and decreasing reflux of gastric and duodenal emptying as a result of increased gastric and duodenal contractility and antroduodenal coordination. Duodenogastric reflux is also decreased. Cisapride improves transit in both small and large bowel. |
|---|---|
CAS No. |
260779-88-2 |
Molecular Formula |
C23H31ClFN3O5 |
Molecular Weight |
484.0 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;hydrate |
InChI |
InChI=1S/C23H29ClFN3O4.H2O/c1-30-21-13-19(26)18(24)12-17(21)23(29)27-20-8-10-28(14-22(20)31-2)9-3-11-32-16-6-4-15(25)5-7-16;/h4-7,12-13,20,22H,3,8-11,14,26H2,1-2H3,(H,27,29);1H2/t20-,22+;/m1./s1 |
InChI Key |
QBYYXIDJOFZORM-LBPAWUGGSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=C(C=C3)F.O |
Color/Form |
White to slightly biege powder |
melting_point |
110 °C |
physical_description |
Solid |
Pictograms |
Corrosive |
solubility |
Sparingly soluble in methanol. Soluble in acetone Practically insoluble in water. 1.20e-02 g/L |
Origin of Product |
United States |
Biochemical Analysis
Biochemical Properties
Cisapride monohydrate acts as a serotonin 5-HT4 agonist. Upon activation of the receptor signaling pathway, it promotes the release of acetylcholine neurotransmitters in the enteric nervous system. This interaction with the serotonin receptors and acetylcholine neurotransmitters plays a crucial role in its biochemical reactions.
Cellular Effects
This compound stimulates motility of the upper gastrointestinal tract without stimulating gastric, biliary, or pancreatic secretions. It increases the tone and amplitude of gastric contractions, relaxes the pyloric sphincter and the duodenal bulb, and increases peristalsis of the duodenum and jejunum, resulting in accelerated gastric emptying and intestinal transit.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a serotonin 5-HT4 agonist. Upon activation of the receptor signaling pathway, this compound promotes the release of acetylcholine neurotransmitters in the enteric nervous system. This results in the stimulation of gastrointestinal motor activity.
Dosage Effects in Animal Models
In dogs, the dosage of this compound ranges from 0.1–0.5 mg/kg orally every 8–12 hours. In cats, the dosage ranges from 2.5–5.0 mg per cat orally 2–3 times daily. The effects of this compound vary with different dosages in these animal models.
Metabolic Pathways
This compound is metabolized in the liver by the CYP3A4 enzyme. This interaction with the CYP3A4 enzyme is a key part of the metabolic pathway of this compound.
Transport and Distribution
This compound is known to be 97.5% protein-bound, indicating that it may interact with transport proteins for distribution within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the search results.
Biological Activity
Cisapride is a gastrokinetic agent primarily known for its role as a 5-HT4 receptor agonist. It has been utilized in clinical settings to enhance gastrointestinal motility, particularly in patients with conditions such as gastroparesis and chronic constipation. This article delves into the biological activity of cisapride, summarizing key research findings, case studies, and relevant data.
Cisapride acts predominantly as an agonist at the 5-HT4 serotonin receptors, which stimulates the release of acetylcholine in the gastrointestinal tract. This action enhances intestinal motility through both receptor-dependent and independent pathways, leading to increased peristalsis and improved gastric emptying .
Efficacy in Gastroparesis
A notable study investigated the effects of cisapride on patients with upper gut dysmotility, including those with diabetic and idiopathic gastroparesis. The double-blind, placebo-controlled trial involved 26 patients who received cisapride (10 mg three times daily) over six weeks. Key findings included:
- Gastric Emptying Improvement : Cisapride significantly increased gastric emptying of solids compared to placebo (p < 0.05).
- Symptomatic Relief : Although both groups showed symptom improvement, cisapride did not provide a statistically significant advantage over placebo in total symptom scores .
Impact on Chronic Constipation
In another study focusing on chronic constipation, cisapride demonstrated effectiveness in improving bowel habits and reducing laxative consumption among patients with idiopathic constipation . The results indicated that cisapride could enhance colonic transit time and rectal capacity, making it beneficial for individuals with severe constipation.
Safety Profile and Cardiac Effects
Despite its efficacy, cisapride has been associated with potential cardiac risks. Research has shown that it can prolong the QT interval, leading to concerns about arrhythmias, particularly when used alongside other medications that affect cardiac conduction . However, studies involving children indicated that when administered at therapeutic doses, cisapride did not significantly impact the QT interval or lead to serious arrhythmias .
Data Summary
The following table summarizes key findings from various studies on cisapride's biological activity:
| Study Focus | Findings | Statistical Significance |
|---|---|---|
| Gastric Emptying in Gastroparesis | Increased gastric emptying of solids (p < 0.05) | Significant |
| Symptomatic Relief | No significant difference in total symptom scores vs. placebo | Not Significant |
| Chronic Constipation | Improved bowel habits; reduced laxative use | Significant |
| Cardiac Safety | No significant QT prolongation at therapeutic doses | Not Significant |
Case Studies
- Case Study on Spinal Injury Patients : A study examining the effects of cisapride on colonic transit time in spinal injury patients reported a significant reduction in transit time from 3.4 hours to 2.6 hours after treatment with cisapride . This highlights its potential utility in managing bowel function in this population.
- Retrospective Analysis : A retrospective study involving 11,000 premature infants treated with cisapride found minimal instances of non-lethal arrhythmias, suggesting that under careful monitoring and appropriate dosing, the risks may be manageable .
Scientific Research Applications
Clinical Applications
Cisapride has several documented applications in clinical practice:
- Gastroesophageal Reflux Disease (GERD) :
-
Gastroparesis :
- Clinical trials have shown that cisapride enhances gastric emptying in patients with gastroparesis, leading to improved symptomatology such as reduced nausea and abdominal pain .
- A double-blind study demonstrated that cisapride resulted in a significant increase in gastric emptying rates compared to placebo .
- Functional Dyspepsia :
- Chronic Intestinal Pseudo-obstruction :
- Chronic Constipation :
Case Studies and Research Findings
Several case studies highlight the effectiveness and safety profile of cisapride:
- A controlled trial involving 26 patients with upper gut dysmotility showed that while cisapride improved gastric emptying, the overall symptomatic benefit was not significantly greater than placebo .
- In another study focusing on functional dyspepsia, cisapride was found to be effective in improving symptoms compared to other prokinetic agents .
Safety and Contraindications
Despite its benefits, cisapride's use has been limited due to safety concerns. It is associated with prolonged QT intervals and potential arrhythmias, leading to its withdrawal from many markets. The FDA has issued warnings regarding its contraindications when used with certain medications that affect CYP450 metabolism .
Data Table: Summary of Clinical Applications
| Application | Efficacy Evidence | Key Findings |
|---|---|---|
| Gastroesophageal Reflux Disease | Significant improvement in symptoms | Increased lower esophageal sphincter pressure |
| Gastroparesis | Enhanced gastric emptying | Improved symptomatology over placebo |
| Functional Dyspepsia | Comparable efficacy to metoclopramide | Effective symptom relief |
| Chronic Intestinal Pseudo-obstruction | Potential benefits noted | Further studies required for conclusive evidence |
| Chronic Constipation | Increased stool frequency | Reduced laxative use |
Preparation Methods
Reductive Amination and Intermediate Formation
The synthesis begins with the reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxyl-4-piperidone using benzylamine under hydrogenation conditions in solvents such as methanol, tetrahydrofuran (THF), or toluene. This step yields a benzylamine-protected intermediate (compound I-1) with both cis and trans isomers present.
To enrich the cis-isomer, the intermediate is converted to an acid salt (e.g., nitrate salt) and subjected to selective crystallization by controlled cooling and solvent manipulation, achieving cis-isomer purity equal to or greater than 98%.
Stereoisomer Enrichment by Salt Formation and Crystallization
The acid salt formation is critical for stereoisomer separation. For example, the nitrate salt of the intermediate is formed by adding nitric acid to a solution of the intermediate in isobutyl ketone, followed by controlled cooling to induce crystallization of the cis-enriched salt.
The crystallized salt is then purified by washing with toluene and drying to yield a highly enriched cis-isomer intermediate.
Amidation to Form Cisapride
The purified cis-enriched intermediate (I-1) is then reacted with the mixed anhydride of 4-amino-5-chloro-o-anisic acid and vinyl chloroformate in the presence of triethylamine at room temperature to form cisapride.
The reaction mixture is washed with water and sodium hydroxide solution to remove impurities, followed by heating and slow cooling to induce crystallization of cisapride with a cis/trans isomer ratio of approximately 99:1.
Alternative Synthetic Routes
Other methods reported include the use of potassium-selectride for the reduction of 3-oxo-4-aryl amido-piperidine derivatives, followed by hydroxyl introduction at the 3-position with cis stereochemistry, and subsequent amino group protection and deprotection steps.
The use of carbobenzoxy-protected intermediates has also been described to improve stereoselectivity and yield in the synthesis of cisapride.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Reductive amination | Benzylamine, H2, catalyst | Methanol, THF, Toluene | Room temp to 45 °C | Produces cis/trans mixture |
| Acid salt formation | Nitric acid | Isobutyl ketone | ≤45 °C, then cooled | Selective crystallization of cis-isomer salt |
| Amidation | Mixed anhydride of 4-amino-5-chloro-o-anisic acid and vinyl chloroformate, triethylamine | Methylene chloride or similar | Room temp | Yields cisapride with high stereoselectivity |
| Crystallization | Slow cooling, stirring | Methanol, water | 65 °C to room temp | Purification and isolation of cisapride |
Challenges and Solutions in Stereochemical Purity
The formation of the trans isomer as an impurity is a significant issue affecting yield and purity.
The selective crystallization of acid salts of intermediates is an effective method to enrich the cis isomer, reducing the need for complex chromatographic separations.
The choice of solvent and temperature control during crystallization is critical for maximizing cis-isomer enrichment.
Summary of Key Research Findings
Q & A
Q. What methodologies are most robust for investigating Cisapride’s mechanism of action as a gastrointestinal prokinetic agent?
To study Cisapride’s serotonergic (5-HT4 receptor agonist) and acetylcholinesterase inhibition effects, combine in vitro assays (e.g., receptor-binding studies using radioligands) with in vivo animal models (e.g., gastric emptying measurements in rodents). Ensure dose-response curves are validated against positive controls (e.g., metoclopramide) and negative controls (e.g., atropine) to isolate specific mechanisms. Electrolyte balance (e.g., potassium levels) should be monitored due to its cardiac risk profile .
Q. How should researchers design preclinical studies to account for Cisapride’s cardiotoxic risks while evaluating efficacy?
Incorporate continuous ECG monitoring in animal models to detect QT prolongation and arrhythmias. Use in vitro hERG channel inhibition assays to quantify cardiac risk thresholds. Experimental designs should include staggered dosing cohorts and comparative analysis with safer analogs (e.g., Prucalopride) to contextualize risk-benefit ratios. Reference ICH S7B guidelines for standardized cardiac safety protocols .
Q. What statistical approaches are recommended for analyzing contradictory data on Cisapride’s efficacy across different patient subgroups?
Apply sensitivity analysis to identify confounding variables (e.g., age, comorbidities, concomitant medications). Use meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate historical clinical trial data, stratifying results by subgroup (e.g., diabetic gastroparesis vs. idiopathic cases). Bayesian methods can quantify uncertainty in heterogeneous datasets .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for Cisapride?
Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile differences in absorption, metabolism (CYP3A4-mediated), and tissue distribution. Validate models using historical human data and cross-species comparisons. Incorporate enzyme inhibition/induction studies to refine metabolic predictions .
Q. What strategies are effective for repurposing Cisapride derivatives while mitigating cardiac toxicity?
Use computational chemistry (e.g., molecular docking, QSAR) to modify the benzamide scaffold, reducing hERG affinity while retaining 5-HT4 agonism. Validate derivatives via in silico toxicity prediction tools (e.g., ProTox-II) followed by ex vivo Langendorff heart preparations. Prioritize compounds with >10-fold selectivity for 5-HT4 over hERG .
Q. How should systematic literature reviews address biases in historical Cisapride studies post-withdrawal?
Apply the ROBINS-I tool to assess bias in retrospective cohorts and case reports. Focus on studies with rigorous cardiac monitoring and adjust for publication bias using funnel plots. Differentiate between pre- and post-withdrawal data to contextualize risk perceptions .
Q. What experimental frameworks best evaluate Cisapride’s long-term neuropharmacological effects in neurodegenerative models?
Use transgenic animal models (e.g., α-synuclein-overexpressing mice for Parkinson’s disease) to assess Cisapride’s impact on gut-brain axis signaling. Combine behavioral assays (e.g, open field tests) with immunohistochemical analysis of enteric neurons. Control for off-target effects via conditional knockout models of 5-HT4 receptors .
Methodological Considerations
Q. How can researchers validate Cisapride’s off-target interactions using multi-omics approaches?
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated cell lines to identify non-serotonergic pathways (e.g., dopamine D2 receptor modulation). Use CRISPR-Cas9 knockouts to confirm causal relationships. Public databases like ChEMBL provide cross-referencing for known targets .
Q. What criteria should guide the selection of primary vs. secondary data sources for Cisapride research?
Prioritize primary data from peer-reviewed journals with raw datasets (e.g., clinical trial results on ClinicalTrials.gov ). For secondary data, use systematic reviews or meta-analyses that explicitly address Cisapride’s withdrawal context. Avoid non-peer-reviewed sources (e.g., ) due to reliability concerns .
Q. How should researchers address ethical challenges in reanalyzing withdrawn drug data?
Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when reusing historical datasets. Obtain ethics committee approval for retrospective analyses, ensuring patient anonymity. Clearly disclose limitations in informed consent documentation from original studies .
Tables for Key Methodological Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
